SGLT2 Selectivity: Dapagliflozin's 1200-Fold Selectivity Over SGLT1
Dapagliflozin exhibits a 1200-fold selectivity for human SGLT2 over human SGLT1 . This contrasts with canagliflozin, which has a lower 250-fold selectivity and demonstrates more potent SGLT1 inhibition [1]. The quantitative difference in selectivity is pharmacologically meaningful, as higher SGLT2 selectivity may correlate with a lower risk of certain adverse events [2].
| Evidence Dimension | SGLT2 over SGLT1 Selectivity (Fold) |
|---|---|
| Target Compound Data | 1200-fold |
| Comparator Or Baseline | Canagliflozin: 250-fold |
| Quantified Difference | 4.8-fold greater selectivity |
| Conditions | In vitro selectivity assays; data from aggregated pharmacological reviews |
Why This Matters
Higher SGLT2 selectivity minimizes off-target gastrointestinal SGLT1 inhibition, potentially translating to a differentiated safety profile relevant for patient-specific selection.
- [1] Dardi I, et al. Table 1: SGLT2 inhibitors. Br J Clin Pharmacol. 2021;87(9):3351-3363. View Source
- [2] Nobayashi H, et al. Comparison of the Risk for Proteinuria Among SGLT2 Inhibitors. J Am Soc Nephrol. 2025;36(10S). View Source
